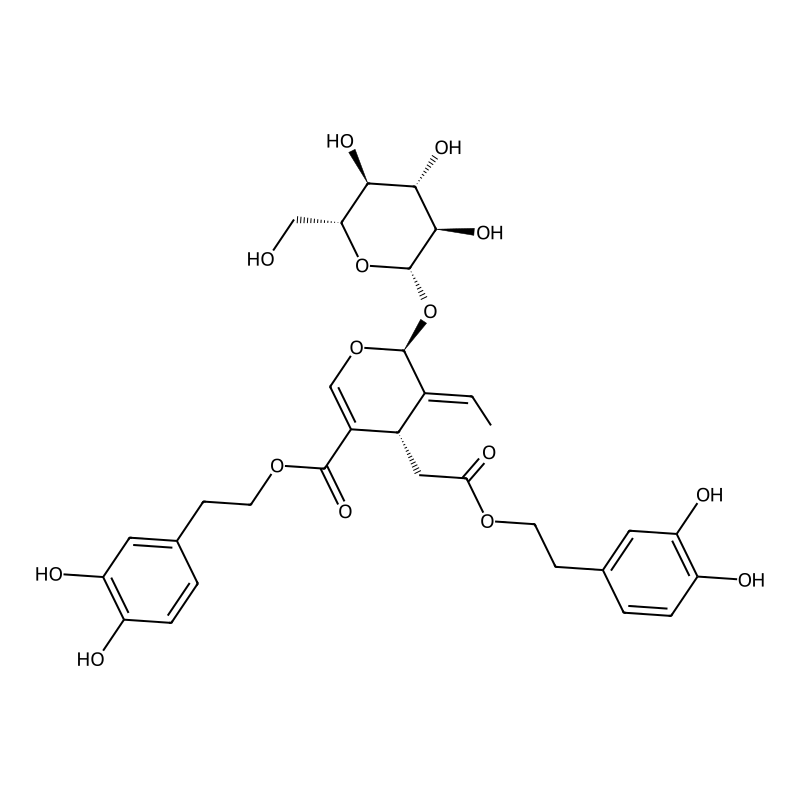Neooleuropein

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Neooleuropein is a secoiridoid glycoside primarily derived from the leaves and flowers of the Syringa vulgaris plant, commonly known as lilac. It is structurally related to oleuropein, another well-known compound found in olive leaves, but exhibits distinct biological properties. The molecular formula of neooleuropein is CHO, and it is characterized by a complex structure that includes a glucose moiety attached to a secoiridoid backbone. This compound has garnered attention due to its potential health benefits, particularly in anti-inflammatory and antioxidant activities.
Neooleuropein exhibits significant biological activities, particularly in anti-inflammatory and antioxidant capacities. Studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as interleukin-8 and tumor necrosis factor-alpha by modulating the mitogen-activated protein kinase pathways in human neutrophils . Furthermore, it has been reported to reduce reactive oxygen species production, thereby contributing to its antioxidant effects .
The synthesis of neooleuropein can be achieved through both natural extraction methods from Syringa vulgaris and synthetic routes. The natural extraction typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant material. On the other hand, synthetic approaches may involve glycosylation reactions where glucose is added to a secoiridoid precursor under specific catalytic conditions. This process often requires careful control of reaction parameters to ensure high yields and purity.
Neooleuropein has potential applications in various fields:
- Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases.
- Cosmetics: Its antioxidant properties make it suitable for formulation in skincare products aimed at reducing oxidative stress on skin cells.
- Food Industry: As a natural preservative, neooleuropein could be used to enhance the shelf life of food products by preventing oxidation.
Research on neooleuropein's interactions with other biological molecules is ongoing. Studies indicate that it may interact with various signaling pathways involved in inflammation and oxidative stress responses. For example, its ability to inhibit the phosphorylation of key proteins in inflammatory pathways suggests potential interactions with receptors and enzymes involved in these processes . Further research is needed to elucidate these interactions fully.
Neooleuropein shares structural similarities with several other compounds within the secoiridoid family. Here are some notable comparisons:
| Compound | Source | Key Properties | Unique Features |
|---|---|---|---|
| Oleuropein | Olive leaves | Antioxidant, anti-inflammatory | Well-studied for cardiovascular benefits |
| Ligstroside | Olive oil | Antioxidant | Less potent than oleuropein |
| Hydroxytyrosol | Olive oil | Strong antioxidant | Smaller molecular size |
| Framoside | Syringa vulgaris | Anti-inflammatory | Similar structure but different activity profile |
| Verbascoside | Various plants | Antioxidant | Exhibits neuroprotective effects |
Uniqueness of Neooleuropein
Neooleuropein stands out due to its potent inhibition of pro-inflammatory cytokine production compared to its relatives. While oleuropein is widely recognized for its cardiovascular benefits, neooleuropein's specific activity against cytokine release positions it as a promising candidate for targeted therapeutic applications against inflammatory diseases . Its unique combination of structural features contributes to its distinct biological profile.








